2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
This compound integrates a benzothiazole core linked via a thioether bridge to an acetamide moiety, which is further substituted with a furan-2-yl-1,2,4-oxadiazole group. The benzothiazole scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c27-19(13-30-22-24-16-8-3-4-10-18(16)31-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)17-9-5-11-28-17/h1-11H,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZJTCFVLKXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves a multi-step process. Key stages include the formation of the benzo[d]thiazole and 1,2,4-oxadiazole intermediates. Various reactions like cyclization, esterification, and condensation are employed under controlled conditions.
Industrial production methods: In an industrial setting, large-scale synthesis leverages automated systems and precise reaction control. High-pressure reactors, advanced chromatographic techniques, and solvent recovery systems ensure efficient production and minimal environmental impact.
Chemical Reactions Analysis
Synthetic Reactions and Key Intermediates
The synthesis of this compound involves multi-step reactions, as inferred from structurally analogous benzothiazole derivatives :
Key Steps:
-
Formation of the benzothiazole-thioether core :
-
Oxadiazole ring construction :
-
Acetamide functionalization :
Functional Group Reactivity
The compound’s reactivity is governed by its distinct moieties:
Benzothiazole-Thioether
-
Oxidation :
The thioether (–S–) group can undergo oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) . -
Nucleophilic Substitution :
The sulfur atom may participate in nucleophilic displacement reactions with alkyl halides or epoxides.
Acetamide
-
Hydrolysis :
Acidic or basic conditions hydrolyze the acetamide to a carboxylic acid . For example: -
Schiff Base Formation :
The amine group can react with aldehydes or ketones to form imines under dehydrating conditions .
Furan-Oxadiazole
-
Electrophilic Substitution :
The furan ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the 5-position . -
Ring-Opening Reactions :
The oxadiazole ring may cleave under strong acidic or reductive conditions (e.g., LiAlH₄), yielding diamide derivatives .
Documented Derivative Syntheses
Analogous compounds provide insight into its potential reactivity:
Mechanistic Insights
-
Antimicrobial Activity : Derivatives with oxidized sulfur (sulfones) show enhanced activity due to increased electrophilicity .
-
Anticancer Potential : Schiff base derivatives exhibit apoptosis-inducing effects by chelating metal ions in cellular enzymes .
Stability and Degradation
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing thiazole and oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results. In one study, compounds similar to the target compound showed selective cytotoxicity against human lung adenocarcinoma cells with IC50 values indicating effective growth inhibition .
Another study focused on the synthesis of thiazole-integrated pyridine derivatives which exhibited anti-breast cancer efficacy superior to standard treatments. The presence of electron-withdrawing groups was noted to enhance activity, suggesting that modifications to the chemical structure can significantly impact therapeutic outcomes .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. The thiazole ring system is known for its ability to interact with biological membranes, leading to cell lysis in bacteria and fungi. Various studies have reported that thiazole derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been evaluated for anti-inflammatory effects. These studies suggest that such compounds can inhibit inflammatory pathways effectively, potentially leading to new treatments for inflammatory diseases .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]thiazole Intermediate : This is achieved through cyclization reactions involving 2-amino thiophenols and carbon disulfide.
- Thioether Formation : The benzo[d]thiazole intermediate is reacted with alkyl halides to form thioether linkages.
- Hydrazide Formation : The thioether undergoes conversion into acetohydrazide using hydrazine hydrate.
- Condensation with Furan Derivatives : Finally, the acetohydrazide is condensed with furan derivatives under reflux conditions to yield the target compound .
Case Study 1: Anticancer Activity Evaluation
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their anticancer properties against various cell lines. The results indicated that specific modifications led to enhanced selectivity and potency against cancer cells, suggesting a promising avenue for developing new anticancer drugs based on similar structures .
Case Study 2: Antimicrobial Testing
In another investigation focusing on thiazole derivatives, researchers evaluated their antimicrobial efficacy against a range of pathogens. Results showed that certain derivatives exhibited strong antibacterial activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents in infectious disease management .
Mechanism of Action
The compound exerts its effects through multiple pathways. It can bind to specific molecular targets, such as enzymes or receptors, altering their activity. For instance, its interaction with proteins involved in cell signaling or replication can modulate cellular processes, offering therapeutic benefits in oncology or infectious disease contexts.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its furan-oxadiazole substituent, distinguishing it from other benzothiazole derivatives. Below is a comparative analysis of key structural and functional features:
Key Observations :
- Benzothiazole-thioacetamide backbone is conserved across active compounds, indicating its role as a pharmacophore.
- Furan-oxadiazole in the target compound may improve solubility or target specificity compared to bulkier groups (e.g., bromophenyl in 9c ).
- Electron-withdrawing groups (e.g., oxadiazole, thiadiazole) correlate with enhanced antimicrobial and anticancer activity .
Antimicrobial Activity:
- Compound 2j (): Exhibits antimicrobial properties due to the phthalazinone moiety, which disrupts microbial enzyme systems .
- Compound 5d (): Shows superior antibacterial activity, likely due to the spiroindoline-thiazolidine hybrid enhancing membrane penetration .
Anticancer Activity:
- Compound 7b (): Demonstrates potent activity against HepG-2 cells (IC₅₀: 1.61 µg/mL), attributed to the thiadiazole ring’s ability to induce apoptosis .
Anti-inflammatory and Analgesic Activity:
Structure-Activity Relationship (SAR) Insights
Benzothiazole Core : Essential for lipophilicity and membrane permeability.
Thioether Bridge : Enhances stability and electronic interactions with target proteins.
Oxadiazole and Thiadiazole Moieties : Improve bioactivity via hydrogen bonding and π-π stacking .
Substituent Effects: Electron-deficient groups (e.g., furan, bromophenyl) enhance binding to enzymes like α-glucosidase . Bulky groups (e.g., phthalazinone in 2j) may reduce solubility but increase target specificity .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of multiple heterocyclic rings, including a benzo[d]thiazole moiety, a furan ring, and an oxadiazole structure. These components contribute to its diverse biological activities. The molecular formula is .
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d]thiazole and oxadiazole moieties exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds similar to the target compound have shown potent cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values ranging from 0.39 μM to 3.16 μM against MCF-7 breast cancer cells .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival, such as the Bcl-2 pathway .
Antimicrobial Activity
The compound's antimicrobial potential has been explored through various studies:
- In Vitro Studies : Research indicates that compounds with similar structural features possess antibacterial and antifungal activities. For example, 1,3,4-oxadiazole derivatives showed significant inhibition against Mycobacterium bovis BCG .
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.003 µg/mL against Clostridium difficile, indicating strong antimicrobial efficacy compared to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds related to the target structure have also been documented:
- Cytokine Release Inhibition : Certain derivatives have been shown to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
Table 1: Summary of Biological Activities
| Biological Activity | Assessed Compound | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 0.39 - 3.16 μM | |
| Antimicrobial | Clostridium difficile | 0.003 µg/mL | |
| Anti-inflammatory | Cytokines (IL-6, TNF-α) | Varies |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Associated Activity | Reference |
|---|---|---|
| Benzo[d]thiazole | Anticancer | |
| Furan Ring | Antimicrobial | |
| Oxadiazole | Anti-inflammatory |
Case Study 1: Anticancer Efficacy
In a study conducted by Evren et al., novel thiazole derivatives were synthesized and evaluated for their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, with some compounds demonstrating selectivity for cancerous cells over normal cells .
Case Study 2: Antimicrobial Properties
Dhumal et al. investigated a series of heterocyclic compounds including those with oxadiazole rings for their antimicrobial properties. Their findings revealed that certain compounds effectively inhibited bacterial growth in both active and dormant states, showcasing their potential as therapeutic agents against persistent infections .
Q & A
Q. What key functional groups define the compound’s reactivity and bioactivity?
The compound features:
- Benzo[d]thiazole : Enhances π-π stacking and hydrogen bonding with biological targets due to its electron-deficient aromatic system .
- 1,2,4-Oxadiazole : Provides rigidity and metabolic stability, often critical for enzyme inhibition .
- Furan : Participates in hydrophobic interactions and modulates solubility .
- Thioacetamide linkage : Facilitates nucleophilic substitution reactions and covalent binding to cysteine residues in enzymes . These groups synergistically influence reactivity, pharmacokinetics, and target engagement .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis involves:
- Oxadiazole cyclization : Hydrazides react with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) to form the oxadiazole core .
- Thioether formation : Coupling benzo[d]thiazole-2-thiol with chloroacetamide intermediates using K₂CO₃ in acetone .
- Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive amination . Optimized yields (>70%) are achieved by controlling temperature (60–80°C) and solvent polarity (DMF or DCM) .
Q. Which analytical techniques validate the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
- Elemental analysis : Matches experimental vs. calculated C, H, N, S content (±0.3% tolerance) .
- HPLC : Purity ≥95% is confirmed using C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in thioether formation .
- Catalysts : Use KI or tetrabutylammonium bromide (TBAB) to accelerate SN2 reactions .
- Temperature control : Cyclization at 80°C reduces side products (e.g., over-oxidized furan derivatives) .
- Workflow : Multi-step reactions benefit from flow chemistry setups to maintain stoichiometric precision .
Q. How to address contradictions in reported biological activities across structural analogs?
- Structure-activity relationship (SAR) : Compare analogs (e.g., 3-phenyl vs. 4-chlorophenyl oxadiazole derivatives) to identify substituent effects on potency .
- Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic stability differences .
- Molecular docking : Predict binding modes to explain why furan-2-ylmethyl enhances target affinity over methyl groups .
Q. What strategies modify the core structure to enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to improve metabolic stability .
- Prodrug design : Introduce ester groups at the acetamide nitrogen for enhanced oral bioavailability .
- Click chemistry : Attach PEGylated side chains via CuAAC reactions to improve solubility .
Q. How to predict and validate biological targets using computational methods?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR, VEGFR2) with scoring functions (∆G ≤ −8 kcal/mol) .
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes .
- In vitro validation : Test top-scoring targets via enzyme inhibition assays (IC₅₀) and Western blotting for pathway modulation .
Q. How to resolve regioselectivity challenges in cyclization reactions?
- Directing groups : Use ortho-nitro substituents to steer oxadiazole formation toward the 5-position .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time (10 min vs. 3 h) .
- LC-MS monitoring : Track intermediates in real-time to adjust reagent ratios .
Data-Driven Insights
- Structural analogs : A comparative study (Table 1, ) shows 3-phenyl-1,2,4-oxadiazole derivatives exhibit 2–3× higher antimicrobial activity than thiazole-only analogs.
- Yield optimization : Reaction Condition A (DMF, 80°C) achieves 78% yield vs. 52% in Condition B (EtOH, reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
